6-Chloroimidazo[2,1-b]thiazole is a chemical compound with the CAS Number 23576-81-0 . It has a molecular weight of 158.61 and its InChI code is 1S/C5H3ClN2S/c6-4-3-8-1-2-9-5(8)7-4/h1-3H . It is used as a pharmaceutical intermediate .
The synthesis of 6-Chloroimidazo[2,1-b]thiazole and its derivatives has been reported in several studies . For instance, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide .
The molecular structure of 6-Chloroimidazo[2,1-b]thiazole is represented by the linear formula C5H3ClN2S . The InChI key is WOZMDYAJHVHPMD-UHFFFAOYSA-N .
While specific chemical reactions involving 6-Chloroimidazo[2,1-b]thiazole are not detailed in the search results, it is noted that this compound is used as a pharmaceutical intermediate .
6-Chloroimidazo[2,1-b]thiazole is a solid at room temperature . It has a melting point of 85°C . The compound should be stored in an inert atmosphere at 2-8°C .
6-Chloroimidazo[2,1-b]thiazole is a heterocyclic compound characterized by its imidazole and thiazole rings. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities. The molecular formula for 6-chloroimidazo[2,1-b]thiazole is , and it is classified as a nitrogen and sulfur-containing heterocyclic compound.
6-Chloroimidazo[2,1-b]thiazole can be derived from various synthetic routes involving thiazole derivatives. It is classified under heterocyclic compounds, specifically within the category of thiazole derivatives. Its derivatives have shown promise in various biological applications, making them subjects of ongoing research in organic and medicinal chemistry.
The synthesis of 6-chloroimidazo[2,1-b]thiazole typically involves the reaction of phosphorous oxychloride with 2-imino-3-thiazolinacetic acid. This method allows for the introduction of the chlorine substituent at the sixth position of the imidazo ring.
Technical Details:
A one-pot synthesis method has also been developed using a Groebke–Blackburn–Battersby reaction, which combines various reactants such as 2-aminothiazole and isocyanides in anhydrous solvents like toluene, improving yield and efficiency significantly .
The structure of 6-chloroimidazo[2,1-b]thiazole features:
6-Chloroimidazo[2,1-b]thiazole participates in various electrophilic substitution reactions:
For example, chlorination using N-chlorosuccinimide has been documented to produce various substituted derivatives effectively . The reactions typically require mild conditions and can be performed in solvent systems that facilitate product isolation.
The mechanism of action for compounds derived from 6-chloroimidazo[2,1-b]thiazole often involves interaction with biological targets such as enzymes or receptors:
Research indicates that some derivatives demonstrate significant antitubercular activity, suggesting a potential mechanism involving inhibition of bacterial growth through interference with metabolic pathways .
6-Chloroimidazo[2,1-b]thiazole and its derivatives are primarily explored for their:
The core imidazo[2,1-b]thiazole scaffold is constructed through cyclization reactions between appropriately substituted precursors. The most prevalent approach involves the condensation of α-haloketones with aminothiazoles. For 6-chloroimidazo[2,1-b]thiazole synthesis, 2-amino-4-chlorothiazole serves as the primary precursor, reacting with α-haloketones under reflux conditions in polar aprotic solvents like acetonitrile or DMF. Traditional thermal methods require extended reaction times (8-24 hours) and yield moderate outputs (40-65%) due to competing decomposition pathways [5].
Microwave-assisted synthesis has emerged as a significant advancement, reducing reaction times to 15-45 minutes while improving yields to 70-90%. This technique enhances reaction efficiency through rapid, uniform heating, minimizing side products. Alternative pathways include the dehydrogenation of 2,3-dihydroimidazo[2,1-b]thiazoles using oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), though this route is less common for chloro-substituted derivatives due to potential dehalogenation [5] [9].
Table 1: Cyclization Methods for Imidazo[2,1-b]thiazole Core Synthesis
Method | Reagents/Conditions | Yield Range | Reaction Time | Key Advantages |
---|---|---|---|---|
Thermal Condensation | α-Bromoacetophenone, DMF, 100-110°C | 40-65% | 8-24 hours | Simple setup, broad substrate scope |
Microwave-Assisted | α-Haloketone, DMF, 100-150 W | 70-90% | 15-45 minutes | Rapid, energy-efficient, high purity |
Oxidative Dehydrogenation | 2,3-Dihydro precursor, DDQ, CH₂Cl₂ | 30-50% | 4-6 hours | Applicable to saturated analogs |
Functionalization at the C-5 position of the imidazo[2,1-b]thiazole scaffold is critical for pharmacological activity modulation. Sulfonation typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C) to yield the 5-sulfonyl chloride intermediate. This reaction proceeds via electrophilic aromatic substitution, where the electron-rich C-5 position attacks chlorosulfonic acid, forming a sulfonic acid intermediate that subsequently converts to sulfonyl chloride. For 6-chloroimidazo[2,1-b]thiazole, this method achieves 60-75% yields, though over-sulfonation can occur without precise temperature control [1] [6].
Halogenation at other positions requires tailored approaches. Bromination at C-5 uses bromine in chloroform at 40-50°C, yielding 5-bromo-6-chloroimidazo[2,1-b]thiazole. Nitroso functionalization at C-5 is achieved with nitrous acid, enabling further derivatization to diazo or amino compounds. These halogenated intermediates serve as pivotal precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira) to install aryl, alkenyl, or alkynyl groups, significantly expanding structural diversity [1] [9].
Transition-metal catalysis has revolutionized the synthesis of complex imidazo[2,1-b]thiazole derivatives. Palladium-catalyzed cross-coupling reactions enable direct arylation at C-5 or C-2 positions. For example, Suzuki-Miyaura coupling of 5-bromo-6-chloroimidazo[2,1-b]thiazole with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in DME-H₂O affords 5-aryl derivatives in >85% yields. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently incorporates triazole moieties, enhancing pharmacological potential [8].
Multicomponent reactions (MCRs) represent another catalytic advancement. A one-pot polymerization strategy synthesizes imidazo[2,1-b]thiazole-embedded conjugated polymers using CuI/Pd(PPh₃)₂Cl₂ catalysts. This method combines 1,4-phthalaldehyde, [6,6′-bibenzothiazole]-2,2′-diamine, and alkynes, achieving molecular weights (Mₙ) up to 57,000. The catalytic system facilitates sequential imine formation, 5-exo-dig cyclization, and aromatization, demonstrating high functional group tolerance [8].
Table 2: Catalytic Systems for Functional Group Installation
Catalytic System | Reaction Type | Substrates | Yield | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Pd(PPh₃)₄/K₂CO₃ | Suzuki-Miyaura Coupling | 5-Bromoimidazothiazole + Arylboronic acids | 85-92% | 120 |
CuI/Et₃N | Azide-Alkyne Cycloaddition | 5-Azidoimidazothiazole + Terminal alkynes | 78-90% | 180 |
PdCl₂(PPh₃)₂/CuI (MCR) | Multicomponent Polymerization | Aldehydes, Diamines, Alkynes | 54% (Mₙ) | 300 (chain growth) |
Derivatization focuses on modifying the sulfonyl chloride or halogenated intermediates to yield bioactive molecules. Sulfonamide formation involves reacting 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride with amines (e.g., tryptamine, anilines) in dichloromethane with triethylamine as base. This method produced the 5-HT₆ receptor agonist N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine (Ki = 2 nM), where optimal steric and electronic alignment was achieved through sulfonamide linkage [2] [6].
For anticancer derivatives, arylidenehydrazide side chains are incorporated via hydrazone formation. The synthesis involves:
Antitubercular derivatives leverage halogenated analogs. 2-Chloro-6-(p-chlorophenyl)imidazo[2,1-b]thiazole was nitrosated at C-5 using sodium nitrite in acetic acid, yielding a nitroso derivative with enhanced activity against Mycobacterium tuberculosis. The electron-withdrawing nitroso group increased membrane permeability and target affinity [9].
Table 3: Bioactive Derivatives of 6-Chloroimidazo[2,1-b]thiazole
Derivative Class | Representative Compound | Synthetic Route | Biological Activity |
---|---|---|---|
Sulfonamides | N1-(6-Chloroimidazothiazole-5-sulfonyl)tryptamine | Sulfonyl chloride + tryptamine, Et₃N, DCM | 5-HT₆ agonist (Ki = 2 nM) |
Arylidenehydrazides | 3b: (E)-2-[6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]-N'-(4-dimethylaminobenzylidene)acetohydrazide | Hydrazide + aldehyde, EtOH/AcOH | Anticancer (Avg log₁₀GI₅₀ = −5.92) |
5-Nitroso Derivatives | 5-Nitroso-6-(p-chlorophenyl)imidazo[2,1-b]thiazole | C-5 bromo derivative + NaNO₂, AcOH | Antitubercular (MIC < 1.6 µg/mL) |
Benzimidazole-Sulfonamides | 5f: 2-(2,4-Dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Cyclization with 2-bromoacetophenone, PEG-400 | Antibacterial (MIC = 6.25 µg/mL, S. aureus) |
Compound Tables
Table 4: Core Compound and Key Intermediates
Compound Name | CAS RN | Molecular Formula | Key Applications |
---|---|---|---|
6-Chloroimidazo[2,1-b]thiazole | 23576-81-0 | C₅H₃ClN₂S | Scaffold for sulfonation/halogenation |
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride | - | C₅H₂Cl₂N₂O₂S₂ | Precursor for sulfonamide bioactives |
5-Bromo-6-chloroimidazo[2,1-b]thiazole | - | C₅H₂BrClN₂S | Cross-coupling substrate |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8